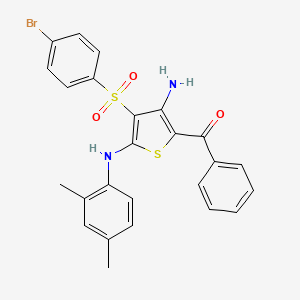
5-benzoyl-3-(4-bromobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-benzoyl-3-(4-bromobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine is a useful research compound. Its molecular formula is C25H21BrN2O3S2 and its molecular weight is 541.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-benzoyl-3-(4-bromobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine is a member of the thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The biological activity of thiophene derivatives includes antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the current understanding of the biological activity associated with this specific compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted at various positions with functional groups that enhance its biological activity. The presence of the benzoyl and sulfonyl groups is believed to contribute to its pharmacological properties.
Antimicrobial Activity
Thiophene derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant antibacterial effects against various pathogens.
- Study Findings : A study reported that thiophene-derived Schiff bases demonstrated potent antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The metal complexes formed with these ligands often showed enhanced activity compared to their free counterparts.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 5 μg/mL |
| S. aureus | 3 μg/mL |
| P. aeruginosa | 7 μg/mL |
Anticancer Activity
Thiophene derivatives have also been investigated for their anticancer potential. The structural modifications in compounds like This compound can lead to significant cytotoxic effects on cancer cell lines.
- Case Study : Research has shown that similar thiophene compounds exhibit cytotoxicity against human ovarian cancer cells (MCF-7) with IC50 values ranging from 10 to 20 μM .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of thiophene derivatives has been documented through various pharmacological assays. Compounds in this class have been shown to reduce inflammation in animal models.
- Mechanism : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Research Findings
Recent studies have highlighted the importance of structural features in enhancing the biological activity of thiophene derivatives:
- Metal Complexation : The formation of metal complexes with thiophene-based ligands has been shown to enhance antimicrobial efficacy significantly . For instance, metal complexes exhibited MIC values lower than those of free ligands.
- Structure-Activity Relationship (SAR) : Modifications in the thiophene ring and substituents can lead to variations in biological activity. For example, the introduction of different sulfonyl groups has been linked to increased potency against specific bacterial strains .
Eigenschaften
IUPAC Name |
[3-amino-4-(4-bromophenyl)sulfonyl-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O3S2/c1-15-8-13-20(16(2)14-15)28-25-24(33(30,31)19-11-9-18(26)10-12-19)21(27)23(32-25)22(29)17-6-4-3-5-7-17/h3-14,28H,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCRPTDLHYYLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














